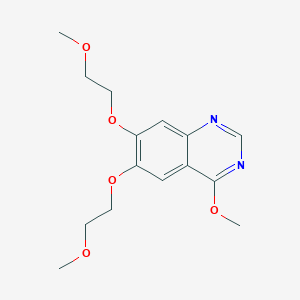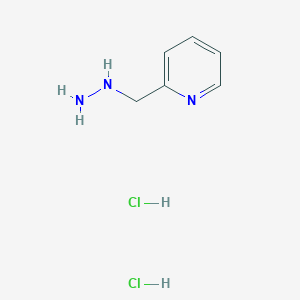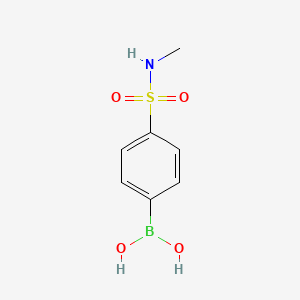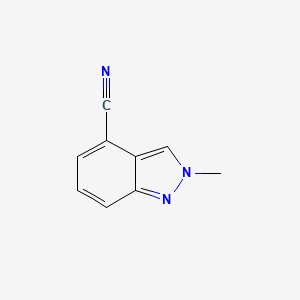
6,7-ビス(2-メトキシエトキシ)-4-メトキシキナゾリン
概要
説明
4-methoxy-6,7-bis(2-methoxyethoxy)quinazoline is a chemical compound known for its significant role in medicinal chemistry. It is a derivative of quinazoline, a heterocyclic aromatic organic compound. This compound is particularly notable for its application in the synthesis of various pharmaceutical agents, especially those targeting cancer treatment.
科学的研究の応用
4-methoxy-6,7-bis(2-methoxyethoxy)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
Target of Action
The primary target of 6,7-Bis(2-methoxyethoxy)-4-methoxyquinazoline is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation and survival .
Mode of Action
6,7-Bis(2-methoxyethoxy)-4-methoxyquinazoline interacts with its target, the EGFR tyrosine kinase, by inhibiting its phosphorylation . This inhibition blocks the signal transduction pathway, thereby inhibiting the growth of tumor cells and inducing their apoptosis .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which plays a crucial role in regulating cell proliferation, differentiation, and survival . By inhibiting EGFR tyrosine kinase, 6,7-Bis(2-methoxyethoxy)-4-methoxyquinazoline disrupts this pathway, leading to the inhibition of tumor cell growth and induction of apoptosis .
Result of Action
The molecular and cellular effects of 6,7-Bis(2-methoxyethoxy)-4-methoxyquinazoline’s action include the inhibition of tumor cell growth and the induction of apoptosis . These effects result from the compound’s inhibition of EGFR tyrosine kinase, which disrupts the EGFR signaling pathway .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6,7-bis(2-methoxyethoxy)quinazoline typically involves multiple steps. One common method starts with the reaction of 3,4-dihydroxybenzaldehyde with a bromo derivative of ethyl methyl ether to obtain 3,4-bis(2-methoxyethoxy)benzaldehyde. This intermediate is then converted to 3,4-bis(2-methoxyethoxy)benzonitrile, which undergoes further nitration to yield 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile. Reduction of the nitro group results in 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile, which is then formylated to produce N’-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine. Finally, coupling this formamidine with 3-ethynylaniline gives the desired compound .
Industrial Production Methods
Industrial production of 4-methoxy-6,7-bis(2-methoxyethoxy)quinazoline follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and reactant ratios to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-methoxy-6,7-bis(2-methoxyethoxy)quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can be further utilized in pharmaceutical synthesis.
類似化合物との比較
Similar Compounds
Erlotinib: A well-known tyrosine kinase inhibitor with a similar structure, used in cancer treatment.
Gefitinib: Another EGFR inhibitor with structural similarities, also used in oncology.
Lapatinib: Targets both EGFR and HER2, used in breast cancer treatment.
Uniqueness
4-methoxy-6,7-bis(2-methoxyethoxy)quinazoline is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct pharmacological properties. Its methoxyethoxy groups enhance its solubility and bioavailability, making it a valuable compound in drug development .
特性
IUPAC Name |
4-methoxy-6,7-bis(2-methoxyethoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-18-4-6-21-13-8-11-12(16-10-17-15(11)20-3)9-14(13)22-7-5-19-2/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVDVZLVFQPRHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)OC)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601253688 | |
| Record name | 4-Methoxy-6,7-bis(2-methoxyethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601253688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312937-41-9 | |
| Record name | 4-Methoxy-6,7-bis(2-methoxyethoxy)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312937-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-6,7-bis(2-methoxyethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601253688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B1452944.png)

![3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1452950.png)

![3-[Ethyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B1452953.png)
![5-[(4-Isopropylpiperazin-1-yl)carbonyl]-2-methylaniline](/img/structure/B1452955.png)

![2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide](/img/structure/B1452959.png)
![5-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1452960.png)


![6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid](/img/structure/B1452965.png)
![6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine](/img/structure/B1452966.png)
